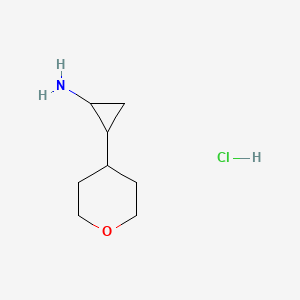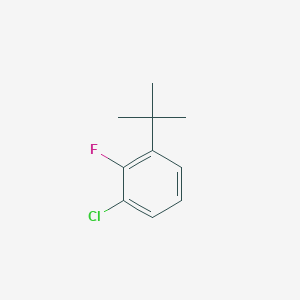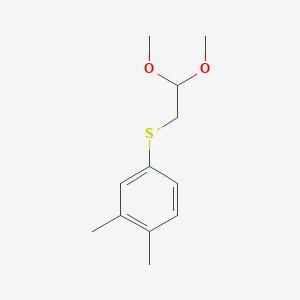
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine: is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.29 g/mol It is a nitrogen-containing heterocyclic compound that features a pyrrole ring attached to a benzyl group, which is further connected to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine typically involves the reaction of 2-formylbenzoic acids or 2-acetylbenzoic acid with 2-(1H-pyrrol-1-yl)ethanamine via N-acyliminium cation aromatic cyclizations . This method allows for the formation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
化学反応の分析
Types of Reactions: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is involved in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which have various applications in organic synthesis .
Biology and Medicine: It is being studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other bioactive molecules. Its unique structure makes it a valuable intermediate in the synthesis of various drugs and therapeutic agents.
作用機序
The mechanism of action of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes, which are involved in bacterial metabolism . This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects.
類似化合物との比較
2-(1H-Pyrrol-1-yl)ethanamine: A related compound with a similar structure but lacking the benzyl group.
1-(1H-Pyrrol-2-yl)ethanone: Another similar compound with a ketone group instead of the ethanamine chain.
Uniqueness: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is unique due to its combination of a pyrrole ring, benzyl group, and ethanamine chain. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
N-[(2-pyrrol-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H16N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-10,14H,2,11H2,1H3 |
InChIキー |
XNSUFBRPMXEJNL-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC=CC=C1N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


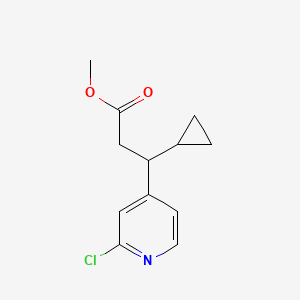
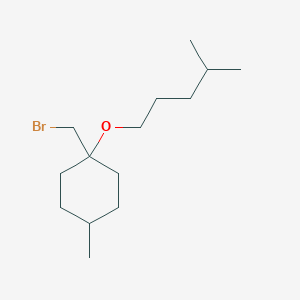

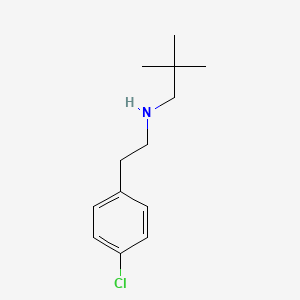
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
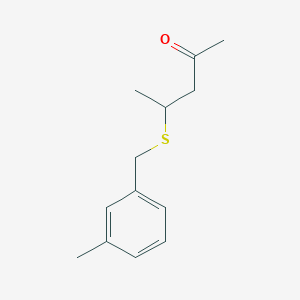
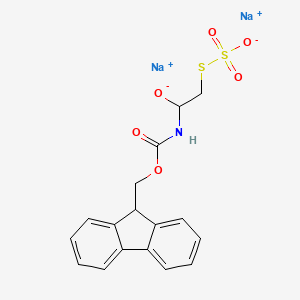
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

